(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol
(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol
Brand Name:
Vulcanchem
CAS No.:
37002-45-2
VCID:
VC21186536
InChI:
InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula:
C₂₁H₂₆O₈S₂
Molecular Weight:
470.6 g/mol
(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol
CAS No.: 37002-45-2
Cat. No.: VC21186536
Molecular Formula: C₂₁H₂₆O₈S₂
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37002-45-2 |
|---|---|
| Molecular Formula | C₂₁H₂₆O₈S₂ |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | [(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1 |
| Standard InChI Key | KPFDKWNWYAXRNJ-PMACEKPBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator